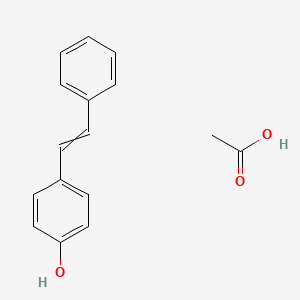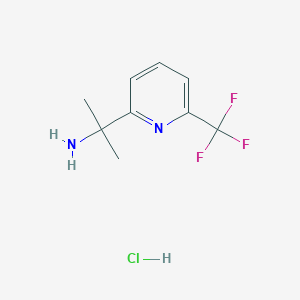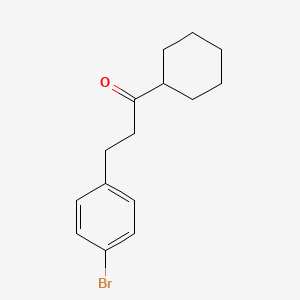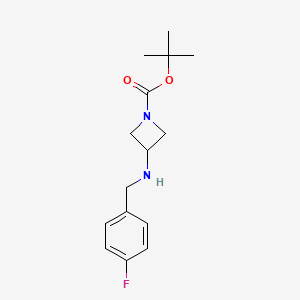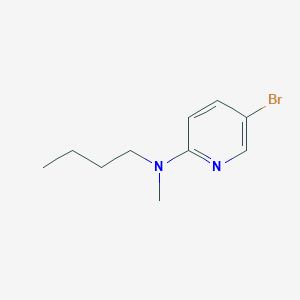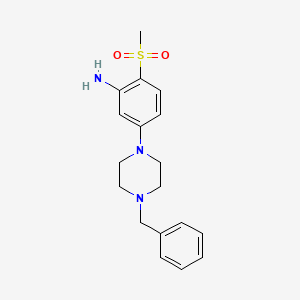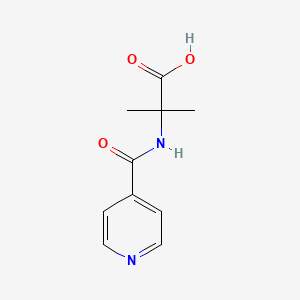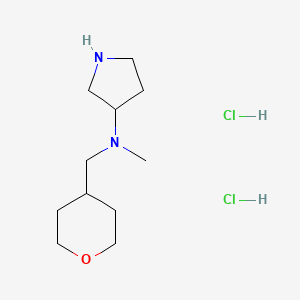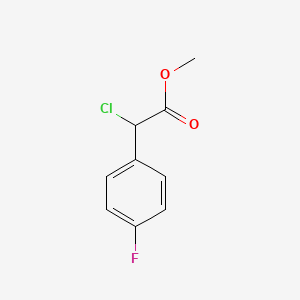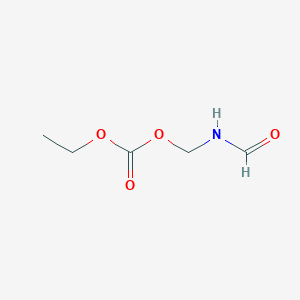
Carbonic acid ethyl ester formylaminomethyl ester
Übersicht
Beschreibung
“Carbonic acid ethyl ester formylaminomethyl ester” is an ester of carbonic acid . Its molecular formula is C4H8O3 and it has a molecular weight of 104.1045 . It is also known by other names such as Ethoxyacetic acid, methyl ester; C2H5OCOOCH3; ethyl methyl carbonate .
Synthesis Analysis
The synthesis of carboxylic acids and esters from CO2 has been summarized and discussed in several papers . The development of the efficient synthesis of carboxylic acid esters using carboxylic acids is still one of the central research topics . The reaction of an alcohol with phosgene (phosgenation), and the reaction of an alcohol with carbon monoxide and an oxidizer (oxidative carbonylation) are two main routes to carbonate esters .Molecular Structure Analysis
The molecular structure of “Carbonic acid ethyl ester formylaminomethyl ester” is available as a 2d Mol file . The IUPAC Standard InChI is InChI=1S/C4H8O3/c1-3-7-4(5)6-2/h3H2,1-2H3 and the IUPAC Standard InChIKey is JBTWLSYIZRCDFO-UHFFFAOYSA-N .Chemical Reactions Analysis
Esters undergo the same kinds of reactions that we’ve seen for other carboxylic acid derivatives . They are less reactive toward nucleophiles than either acid chlorides or anhydrides . All their reactions are applicable to both acyclic and cyclic esters .Physical And Chemical Properties Analysis
Esters have polar bonds but do not engage in hydrogen bonding and are therefore intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are therefore somewhat soluble in water .Wissenschaftliche Forschungsanwendungen
Esters and their derivatives are widely distributed in natural products, pharmaceuticals, fine chemicals, and other fields . They are important building blocks in pharmaceuticals such as clopidogrel, methylphenidate, fenofibrate, travoprost, prasugrel, oseltamivir, eszopiclone, and fluticasone . Therefore, esterification reaction becomes more and more popular in the photochemical field .
In addition, carboxylic acids and derivatives, which include esters, are one of the most important structural units that are frequently found in a vast array of natural products. They are highly versatile starting materials for the preparation of biologically active compounds and other fine chemicals .
- Polycarbonate Production : Monomers of polycarbonate are linked by carbonate groups. These polycarbonates are used in eyeglass lenses, compact discs, and bulletproof glass .
- Solvents : Small carbonate esters like dimethyl carbonate, ethylene carbonate, propylene carbonate are used as solvents .
- Methylating Agent : Dimethyl carbonate is also a mild methylating agent .
- Pharmaceuticals : Esters are important building blocks in pharmaceuticals such as clopidogrel, methylphenidate, fenofibrate, travoprost, prasugrel, oseltamivir, eszopiclone, and fluticasone .
- Photochemical Field : Esterification reaction becomes more and more popular in the photochemical field .
- Synthesis of Carboxylic Acids and Esters from CO2 : The achievements in the synthesis of carboxylic acids and esters from CO2 have been summarized and discussed .
- Preparation of Polycarbonates : Monomers of polycarbonate are linked by carbonate groups. These polycarbonates are used in eyeglass lenses, compact discs, and bulletproof glass .
- Use as Solvents : Small carbonate esters like dimethyl carbonate, ethylene carbonate, propylene carbonate are used as solvents .
- Use as Methylating Agent : Dimethyl carbonate is also a mild methylating agent .
- Synthesis of Carboxylic Acids and Esters from CO2 : The achievements in the synthesis of carboxylic acids and esters from CO2 have been summarized and discussed .
- Preparation of Biologically Active Compounds and Other Fine Chemicals : Carboxylic acids and derivatives, which include esters, are one of the most important structural units that are frequently found in a vast array of natural products. They are highly versatile starting materials for the preparation of biologically active compounds and other fine chemicals .
- Preparation of Organic Carbonates : Organic carbonates are not prepared from inorganic carbonate salts. Two main routes to carbonate esters are practiced: the reaction of an alcohol (or phenol) with phosgene (phosgenation), and the reaction of an alcohol with carbon monoxide and an oxidizer (oxidative carbonylation) .
Zukünftige Richtungen
The achievements in the synthesis of carboxylic acids and esters from CO2 have been summarized and discussed . The development of the efficient synthesis of carboxylic acid esters using carboxylic acids is still one of the central research topics . Therefore, novel carboxylation methodologies have been developed to induce the inert CO2 molecule to undergo chemical transformations .
Eigenschaften
IUPAC Name |
ethyl formamidomethyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c1-2-9-5(8)10-4-6-3-7/h3H,2,4H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGVLLCHASWZGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OCNC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carbonic acid ethyl ester formylaminomethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-Methoxy-3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one](/img/structure/B1441958.png)

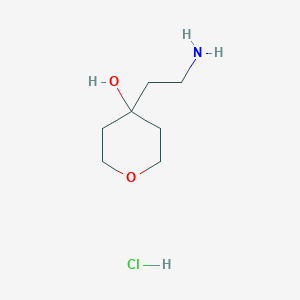
![6-Bromobenzo[D]isothiazole-3-carboxamide](/img/structure/B1441965.png)
